molecular formula C8H4Cl3N B3056367 2-(2,4,6-trichlorophenyl)acetonitrile CAS No. 70833-63-5

2-(2,4,6-trichlorophenyl)acetonitrile

Cat. No.: B3056367
CAS No.: 70833-63-5
M. Wt: 220.5 g/mol
InChI Key: KQWHNBIYSHFRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trichlorophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,4,6-trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)acetonitrile
  • 2-(2,6-Dichlorophenyl)acetonitrile
  • 2-(2,4,6-Tribromophenyl)acetonitrile

Comparison: 2-(2,4,6-Trichlorophenyl)acetonitrile is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to its dichlorinated analogs, the trichlorinated compound exhibits enhanced stability and distinct chemical behavior. The tribrominated analog, while similar in structure, may have different reactivity patterns due to the larger atomic radius and different electronegativity of bromine compared to chlorine .

Properties

CAS No.

70833-63-5

Molecular Formula

C8H4Cl3N

Molecular Weight

220.5 g/mol

IUPAC Name

2-(2,4,6-trichlorophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

KQWHNBIYSHFRLC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl

70833-63-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,3,5-trichloro-2-chloromethyl-benzene (12.85 g, 58.8 mmole) in ethanol (45 ml), NaCN (3.20, 67.0 mmole) solution in water (15 ml) was added at ambient temperature. The reaction mixture was refluxed for 4 hours to complete the reaction. Ethanol was evaporated and the reaction mixture was diluted with water (50 ml). The aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was washed with brine (30 ml) and dried over sodium sulfate. Organic layer was concentrated under vacuum to give white solid. Crude product was purified by chromatography on silica-gel column to afford 9.0 g (75.0% of theory) of (2,4,6-trichloro-phenyl)-acetonitrile
Quantity
12.85 g
Type
reactant
Reaction Step One
Name
Quantity
67 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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